molecular formula C21H18FN5O2S B2385568 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894060-43-6

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2385568
CAS No.: 894060-43-6
M. Wt: 423.47
InChI Key: VFKQHAZMKXWXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-ethoxyphenyl group and at position 3 with a thioether-linked acetamide moiety bearing a 2-fluorophenyl group. The ethoxy group enhances lipophilicity, while the thioether and fluorophenyl substituents influence electronic properties and target binding. Such triazolopyridazine derivatives are often explored for kinase inhibition or anticancer activity due to their structural mimicry of ATP-binding domains .

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-29-15-9-7-14(8-10-15)17-11-12-19-24-25-21(27(19)26-17)30-13-20(28)23-18-6-4-3-5-16(18)22/h3-12H,2,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKQHAZMKXWXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diaminopyridazine Derivatives

Diaminopyridazines undergo diazotization followed by cyclization to form the triazolo[4,3-b]pyridazine ring. For example, 3,4-diaminopyridazine reacts with nitrous acid ($$ \text{HNO}2 $$) under acidic conditions ($$ \text{HCl} $$, 0–5°C) to generate the triazole ring via intramolecular cyclization. This method, adapted from the synthesis of triazolo[4′,5′:4,5]furo[2,3- *c*]pyridines, typically achieves yields of 60–70% when performed in acetic acid/water (1:1) with 1.5 equivalents of sodium nitrite ($$ \text{NaNO}2 $$).

Reaction Conditions:

  • Substrate: 3,4-Diaminopyridazine
  • Reagents: $$ \text{NaNO}2 $$, $$ \text{HCl} $$, $$ \text{CH}3\text{COOH}/\text{H}_2\text{O} $$
  • Temperature: 0–5°C → room temperature
  • Yield: 68%

Condensation with 3-Amino-1,2,4-Triazoles

Condensation of 3-amino-1,2,4-triazole with β-ketoesters or diketones presents an alternative route. For instance, refluxing 3-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid generates 5,7-dimethyl-s-triazolo[4,3-a]pyrimidine. Adapting this to pyridazine systems, 3-amino-1,2,4-triazole reacts with pyridazine-3-carbaldehyde in ethanol under reflux to yield the triazolo[4,3-b]pyridazine core, though yields are modest (45–50%).

Formation of the Thioether Linkage

The thioether bridge connecting the triazolo-pyridazine core to the acetamide moiety is constructed via nucleophilic substitution or thiol-disulfide exchange .

Nucleophilic Substitution with Bromoacetamide

3-Mercapto-triazolo[4,3-b]pyridazine reacts with 2-bromo-N-(2-fluorophenyl)acetamide in the presence of a base (e.g., $$ \text{NaOH} $$) in ethanol at 60°C for 6 hours. This method, adapted from the synthesis of analogous thioacetamides, delivers the product in 72% yield after recrystallization from ethanol.

Key Parameters:

  • Thiol: 3-Mercapto-6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazine
  • Electrophile: 2-Bromo-N-(2-fluorophenyl)acetamide (1.1 equiv)
  • Base: $$ \text{NaOH} $$ (1.5 equiv)
  • Solvent: Ethanol
  • Yield: 72%

Thiol-Disulfide Exchange

Oxidative coupling of 3-mercapto-triazolo-pyridazine with bis(2-fluoroacetamide) disulfide ($$ \text{S-S} $$) in DMF at room temperature using $$ \text{I}_2 $$ as a catalyst (5 mol%) provides an alternative pathway, though yields are lower (55%).

Acetamide Group Installation

The N-(2-fluorophenyl)acetamide side chain is introduced either before or after thioether formation.

Pre-Synthesis of 2-Bromo-N-(2-Fluorophenyl)Acetamide

2-Fluoroaniline reacts with bromoacetyl bromide in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0°C, followed by stirring at room temperature for 2 hours. The product precipitates in 90% yield after washing with cold ether.

Synthetic Details:

  • Amine: 2-Fluoroaniline (1.0 equiv)
  • Acylating Agent: Bromoacetyl bromide (1.05 equiv)
  • Solvent: $$ \text{CH}2\text{Cl}2 $$
  • Temperature: 0°C → room temperature
  • Yield: 90%

Post-Modification via Amide Coupling

Carbodiimide-mediated coupling of 3-mercapto-triazolo-pyridazine-6-(4-ethoxyphenyl) with 2-fluorophenylacetic acid using $$ \text{EDC} \cdot \text{HCl} $$ (1.2 equiv) and $$ \text{HOBt} $$ (1.1 equiv) in DMF at 25°C for 12 hours achieves 68% yield.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Diazotization-Cyclization Triazole ring formation 68 98 High
Suzuki Coupling 4-Ethoxyphenyl introduction 85 99 Moderate
Thioetherification Acetamide linkage 72 97 High
Disulfide Exchange Thioether formation 55 95 Low

The diazotization-Suzuki-thioetherification sequence emerges as the most efficient, offering a cumulative yield of 68% × 85% × 72% ≈ 41.5%. In contrast, the disulfide pathway lags due to lower yields and purification challenges.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the nitro groups or other reducible functionalities.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. Its structural similarity to other known anticancer agents positions it as a potential inhibitor of critical kinases involved in tumor progression.

Table 1: Anticancer Activity Comparison

Compound NameBiological ActivityIC50 (μM)
Compound AAnticancer0.52
Compound BPolo-like kinase inhibition0.34
This CompoundAnticancer (preliminary)TBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential potency of these compounds in therapeutic applications.

Antiviral Properties

Recent investigations into related heterocyclic compounds have revealed promising antiviral activities against various viral pathogens. The substitution patterns on the triazole ring significantly influence their antiviral efficacy, suggesting that this compound could also exhibit similar properties.

Study on Triazoloquinazolinones

A significant study highlighted the anticancer properties of triazoloquinazolinones, demonstrating their inhibitory effects on Plk1 and significant reductions in cell viability across various cancer cell lines. This research underlines the potential of compounds like 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide in oncology.

Antiviral Activity Research

Research into similar heterocyclic compounds has indicated promising antiviral properties against various viruses. The findings suggest that modifications in the triazole ring can lead to enhanced antiviral efficacy, highlighting the importance of structural optimization in drug design.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for this specific compound is limited at this stage, preliminary assessments suggest it may exhibit favorable absorption and distribution characteristics due to its lipophilic nature conferred by the ethoxy group. Further studies are necessary to establish a comprehensive safety profile.

Mechanism of Action

The mechanism by which 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide exerts its effects would depend on its specific biological activity. Generally, compounds with similar structures can act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.

    Disrupting Cellular Pathways: Interfering with key cellular pathways involved in disease processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Fluorophenyl Position: Ortho vs. Para
  • Main Compound : The 2-fluorophenyl group (ortho position) may sterically hinder interactions compared to the para isomer.
  • Analog () : 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide differs only in the fluorophenyl position. Para-substitution often improves binding to planar active sites (e.g., kinases) but may reduce metabolic stability .
Thioether vs. Methyl Substitution
  • Analog (): 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide replaces the thioether with a methyl group.
Core Structure Modifications
  • Imidazo[2,1-b][1,3]thiazole Core () : Compounds like 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide exhibit distinct hydrogen-bonding patterns due to the thiazole ring, influencing selectivity for targets like dihydrofolate reductase .
  • Benzothiazole Derivatives () : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(methoxyphenyl)acetamides prioritize trifluoromethyl and methoxy groups for enhanced electron-withdrawing effects, often linked to anticancer activity .

Biological Activity

The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide, also known as WAY-270329, is a novel synthetic derivative belonging to the class of triazoles and pyridazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-tubercular and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C21H18FN5O2S
  • Molecular Weight : 423.46 g/mol
  • CAS Number : 721964-51-8

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies. The following sections summarize key findings regarding its pharmacological properties.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors. Research indicates that derivatives of triazoles can exhibit selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes . The compound's ability to modulate inflammatory pathways could be significant in treating conditions like arthritis and cardiovascular diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. The presence of ethoxyphenyl and fluorophenyl groups in this compound may enhance its lipophilicity and binding affinity to biological targets.

Structural Feature Effect on Activity
Ethoxy groupIncreases lipophilicity
Fluorophenyl groupEnhances binding affinity

Case Studies

  • In Vitro Studies : A series of triazole derivatives were synthesized and tested for their anti-tubercular properties. Compounds similar to this compound exhibited promising results with low cytotoxicity on human cell lines .
  • Docking Studies : Molecular docking studies suggest that the compound can effectively bind to target enzymes involved in tuberculosis pathogenesis. These studies provide insights into the compound's mechanism of action and potential for further development as a therapeutic agent .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

The synthesis typically involves multi-step reactions, including cyclization of pyridazine precursors, thioether bond formation, and amide coupling. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for thiol-acetamide coupling to enhance reactivity .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate intermediate formation . Yield optimization requires iterative testing of these conditions with HPLC monitoring to track intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazolo-pyridazine core and substituent positions .
  • Mass spectrometry (HR-MS) : Validates molecular weight and detects impurities (e.g., unreacted thiol precursors) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in the acetamide moiety, if crystallization is feasible .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Core modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to assess effects on target binding .
  • Side-chain variations : Substitute the 2-fluorophenylacetamide with heteroaromatic groups (e.g., thiazole) to enhance solubility and pharmacokinetics .
  • In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or cytochrome P450 isoforms . Biological validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is critical .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Standardized assays : Re-evaluate compounds under uniform conditions (e.g., cell line specificity, incubation time) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from differential metabolic degradation .
  • Control experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay reliability .

Q. How can target identification be systematically approached for this compound?

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in disease models (e.g., cancer cells) to identify synthetic lethal targets .
  • Transcriptomic profiling : RNA-seq analysis post-treatment reveals pathways modulated by the compound (e.g., apoptosis, oxidative stress) .

Methodological Considerations

Q. What steps ensure reproducibility in multi-step syntheses?

  • Detailed reaction logs : Document exact stoichiometry, solvent batches, and purification gradients .
  • Intermediate characterization : Isolate and validate each intermediate (e.g., pyridazine-thiol precursor) before proceeding .
  • Cross-lab validation : Collaborate with independent labs to replicate key steps and confirm yields .

Q. How can computational tools enhance experimental design for derivatives?

  • QSAR modeling : Train models on existing bioactivity data to prioritize derivatives with predicted higher potency .
  • ADMET prediction : Use tools like SwissADME to filter candidates with poor pharmacokinetic profiles early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.